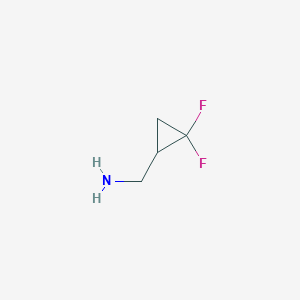

(2,2-Difluorocyclopropyl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

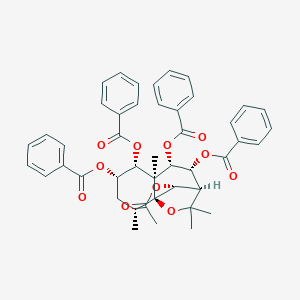

Synthesis of 4,4-Disubstituted beta-Lactams

The study presented in the first paper demonstrates a method for synthesizing 4,4-disubstituted beta-lactams through a regiospecific ring expansion of 2,2-disubstituted 1-methoxycyclopropylamines. This process involves N-chlorination followed by rearrangement with silver tetrafluoroborate. The resulting beta-lactams can undergo ring opening to yield beta,gamma-unsaturated carboxylic amides, and their reduction leads to the formation of 1,2,2-trisubstituted azetidines .

Surface-Catalyzed Reaction Involving Methanamine

The second paper investigates the surface-catalyzed reaction between 2,2-dimethylpropanal and methanamine. The study monitors the disappearance of starting materials and the formation of E-imine products, suggesting that wall-associated water plays a role in the reaction. This process is relevant to biological systems, as it may be similar to pyridoxal-catalyzed transamination reactions .

Multigram Synthesis of trans-2-(Trifluoromethyl)cyclopropylamine

In the third paper, an efficient and safe multigram synthesis method for trans-2-(Trifluoromethyl)cyclopropylamine is described. The synthesis starts from 4,4,4-trifluorobut-2-enoic acid and involves a high-yielding cyclopropane ring formation under Corey-Chaykovsky reaction conditions .

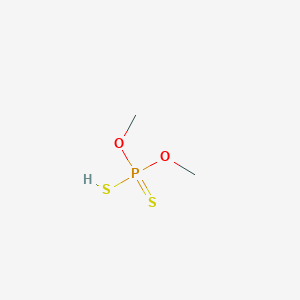

Inhibitory Activity of Difluorocyclopropylphosphonic Acids

The fourth paper focuses on the synthesis of difluorocyclopropylphosphonic acids and their inhibitory activity toward purine nucleoside phosphorylase (PNP). The presence of the cyclopropane ring and the hypoxanthine residue enhances the inhibitory profile, with one of the synthesized compounds showing significant potency .

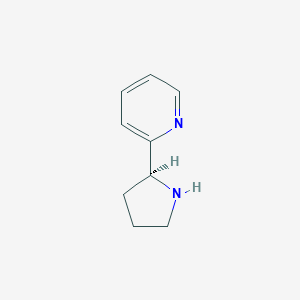

Chemoenzymatic Synthesis of (S)-1-Cyclopropyl-2-methoxyethanamine

The fifth paper describes a chemoenzymatic route to synthesize (S)-1-Cyclopropyl-2-methoxyethanamine, a key intermediate for a CRF-1 receptor antagonist. The synthesis involves permanganate oxidation, reductive amination using leucine dehydrogenase, and subsequent conversion steps to obtain the desired amine .

Stereoselective Synthesis of cis-2-Fluorocyclopropylamine

Lastly, the sixth paper outlines a stereoselective synthesis of cis-2-Fluorocyclopropylamine. The method includes cyclopropanation under phase-transfer conditions, treatment with dibromofluoromethane, and successive deprotection steps to introduce an amino group onto the cyclopropane ring .

Wissenschaftliche Forschungsanwendungen

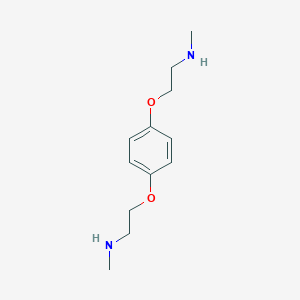

Surface-Catalyzed Reactions : A study examined the reaction of 2,2-dimethylpropanal and methanamine, which can be related to the properties of (2,2-Difluorocyclopropyl)methanamine. This research highlights the importance of surface-catalyzed reactions involving methanamine derivatives in both industrial and biological systems (Mascavage, Sonnet, & Dalton, 2006).

Antiviral Activity : Aminoadamantane derivatives, which include methanamines, have been synthesized and evaluated for antiviral activity. This indicates the potential use of methanamine compounds like (2,2-Difluorocyclopropyl)methanamine in developing antiviral agents (Kolocouris et al., 1994).

Transfer Hydrogenation Reactions : Research on quinazoline-based ruthenium complexes includes the synthesis of (4-Phenylquinazolin-2-yl)methanamine. Such studies are relevant for understanding the role of methanamine derivatives in catalysis and hydrogenation reactions (Karabuğa et al., 2015).

Synthesis of Novel Compounds : The synthesis and characterization of new palladium and platinum complexes based on Schiff base ligands, including methanamines, have been explored. These complexes have potential applications in anticancer therapies (Mbugua et al., 2020).

Methanation Processes : The review on methanation, which involves methane production from syngas, sheds light on the relevance of methanamine compounds in energy production and chemical processing industries (Rönsch et al., 2016).

Safety and Hazards

“(2,2-Difluorocyclopropyl)methanamine” has several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It is recommended to avoid all personal contact, including inhalation. Protective clothing should be worn when there is a risk of exposure .

Wirkmechanismus

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2,2-Difluorocyclopropyl)methanamine. For instance, the compound should be stored in a cool, dry area protected from environmental extremes . Additionally, it should be kept away from incompatible materials and foodstuff containers .

Eigenschaften

IUPAC Name |

(2,2-difluorocyclopropyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2N/c5-4(6)1-3(4)2-7/h3H,1-2,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISMZEPBEQCSYFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,2-Difluorocyclopropyl)methanamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B156711.png)

![(-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B156731.png)

![(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol](/img/structure/B156732.png)